molecular formula C9H17NO B13155368 1-(3-Propylpyrrolidin-3-yl)ethan-1-one

1-(3-Propylpyrrolidin-3-yl)ethan-1-one

Cat. No.: B13155368
M. Wt: 155.24 g/mol
InChI Key: JDNIJWHETNPLHE-UHFFFAOYSA-N
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Description

1-(3-Propylpyrrolidin-3-yl)ethan-1-one is a chemical compound with the CAS Number 1593023-57-4 and a molecular formula of C9H17NO . It has a molecular weight of 155.24 g/mol . As a pyrrolidine derivative, this compound belongs to a class of organic compounds that are of significant interest in medicinal chemistry and drug discovery research. Pyrrolidines are saturated five-membered rings containing nitrogen and are frequently utilized as key building blocks in the synthesis of more complex molecules or as core scaffolds in pharmaceuticals . The specific structural features of this molecule—including the propyl substituent and the ketone group on the pyrrolidine ring—make it a valuable intermediate for researchers exploring structure-activity relationships, developing novel synthetic methodologies, or creating targeted libraries for biological screening. The product is provided For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications. Researchers should consult the safety data sheet and handle this material with appropriate precautions in a controlled laboratory setting. For current pricing, availability, and detailed shipping information, please contact the supplier.

Properties

Molecular Formula

C9H17NO

Molecular Weight

155.24 g/mol

IUPAC Name

1-(3-propylpyrrolidin-3-yl)ethanone

InChI

InChI=1S/C9H17NO/c1-3-4-9(8(2)11)5-6-10-7-9/h10H,3-7H2,1-2H3

InChI Key

JDNIJWHETNPLHE-UHFFFAOYSA-N

Canonical SMILES

CCCC1(CCNC1)C(=O)C

Origin of Product

United States

Preparation Methods

Pyrrolidine Ring Construction with 3-Propyl Substitution

The core pyrrolidine ring with a propyl substituent at the 3-position can be synthesized through several approaches:

  • N-Alkylation of Pyrrolidine Derivatives: A common route involves the N-alkylation of pyrrolidine or its protected derivatives using alkyl halides such as 1-bromopropane or 1-chloropropane under SN2 conditions. This method allows selective introduction of the propyl group at the 3-position if the pyrrolidine ring is pre-functionalized with a leaving group at that carbon. For example, N-alkylation of 3-bromopyrrolidine with propyl nucleophiles can yield 3-propylpyrrolidine intermediates.

  • Ring-Closing Reactions from Open-Chain Precursors: Another approach involves the cyclization of amino alcohols or amino halides bearing the propyl chain. For instance, intramolecular nucleophilic substitution where the amino group attacks a suitably positioned electrophilic carbon bearing a propyl substituent can form the pyrrolidine ring with the desired substitution pattern.

  • Multicomponent Reactions: Multicomponent reactions (MCRs) involving aldehydes, amines, and ketones or esters can be employed to generate substituted pyrrolidine rings. For example, three-component reactions of ethyl 2,4-dioxovalerate with amines and aldehydes have been reported to produce substituted pyrrolidinone derivatives, which can be further modified to pyrrolidines.

Introduction of the Ethanone Group at the Nitrogen-Bearing Carbon

The ethanone (acetyl) group attached to the pyrrolidine nitrogen can be introduced via:

  • Acetylation of the Pyrrolidine Nitrogen: Direct acetylation of the pyrrolidine nitrogen using acetyl chloride or acetic anhydride under basic or neutral conditions is a straightforward method. This reaction typically proceeds smoothly with pyrrolidine derivatives, yielding N-acetylated products.

  • Use of 4-Acetyl-3-hydroxy-3-pyrroline-2-ones as Precursors: According to research on substituted 4-acetyl-3-hydroxy-3-pyrroline-2-ones, these compounds can be synthesized via multicomponent reactions and then converted into trisubstituted pyrrolidine-2,3-dione derivatives through reaction with aliphatic amines. This pathway suggests a route to install the acetyl group concomitantly with ring formation or modification.

Detailed Preparation Methods

Method A: N-Alkylation Followed by Nitrogen Acetylation

Step Reagents and Conditions Description Yield (%) Notes
1 3-Bromopyrrolidine + Propylmagnesium bromide or Propyl lithium Nucleophilic substitution to introduce propyl at C-3 50-70 Requires protection of nitrogen if necessary
2 N-Acetylation with Acetyl chloride or Acetic anhydride, base (e.g., triethylamine) Acetylation of pyrrolidine nitrogen 80-90 Mild conditions, typically room temperature

This method relies on the availability of 3-bromopyrrolidine or similar halogenated pyrrolidine precursors. The alkylation step must be controlled to avoid over-alkylation or side reactions. The acetylation step is well-established and high yielding.

Method B: Multicomponent Reaction Route

Step Reagents and Conditions Description Yield (%) Notes
1 Ethyl 2,4-dioxovalerate + Propylamine + Aromatic aldehyde, glacial acetic acid or ethanol, reflux Formation of 4-acetyl-3-hydroxy-3-pyrroline-2-one derivatives 60-75 Ethanol preferred for higher yield
2 Reaction with aliphatic amines in ethanol Conversion to 1,4,5-trisubstituted pyrrolidine-2,3-dione enamine derivatives 65-80 Stabilized by intramolecular hydrogen bonding

This approach leverages multicomponent reactions to assemble the pyrrolidine ring and install substituents in a single or two-step sequence. The reaction mechanism involves tautomerism and enamine formation, which is well-documented for pyrrolidine derivatives.

Method C: SN2 N-Alkylation of Protected Pyrrolidine Intermediates

Step Reagents and Conditions Description Yield (%) Notes
1 Protected pyrrolidine (e.g., Boc-protected) + 1-bromopropane, base (e.g., K2CO3), solvent (e.g., DMF), 60-80°C N-alkylation at 3-position 55-70 Protection prevents N-alkylation side reactions
2 Deprotection of Boc group Removal of protecting group to free nitrogen 85-95 Acidic conditions typically used
3 Acetylation of free amine Introduction of ethanone group 80-90 Standard acetylation

This classical synthetic route allows for regioselective alkylation and subsequent functionalization, with good overall yields and control over substitution patterns.

Analytical Data and Characterization Techniques

Comparative Summary Table of Preparation Methods

Method Key Steps Advantages Limitations Typical Yield Range (%)
N-Alkylation + Acetylation Halogenated pyrrolidine + alkyl nucleophile, then acetylation Straightforward, well-understood chemistry Requires halogenated precursors, protection steps 50-90
Multicomponent Reaction Ethyl 2,4-dioxovalerate + amines + aldehydes One-pot synthesis, diversity-oriented Requires optimization of conditions, tautomerism control 60-80
SN2 N-Alkylation of Protected Pyrrolidine Protection, alkylation, deprotection, acetylation Regioselective, good control Multiple steps, protection/deprotection needed 55-90

Research Discoveries and Optimization Insights

  • The solvent choice critically affects yield in multicomponent reactions; ethanol outperforms glacial acetic acid by enhancing product formation and stability.

  • Intramolecular hydrogen bonding in pyrrolidine-2,3-dione derivatives stabilizes enamine forms, facilitating isolation and characterization.

  • Use of mild bases such as N,N-diisopropylethylamine in acetylation and amination steps improves chemoselectivity and yield.

  • Advanced purification techniques like preparative HPLC are essential for isolating pure compounds from complex reaction mixtures, especially in library synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(3-Propylpyrrolidin-3-yl)ethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(3-Propylpyrrolidin-3-yl)ethan-1-one has various applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biological targets.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-Propylpyrrolidin-3-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action are essential to understand its potential therapeutic applications .

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Physicochemical Properties: The propylpyrrolidine moiety in the target compound enhances lipophilicity compared to hydroxymethylpyrrolidine (C7H13NO2) or pyridinyl derivatives (C7H7NO) . The sulfonylidene group in ’s compound increases polarity, reflected in its higher melting point (137.3–138.5°C) compared to liquid or oily analogs .

Synthetic Methodologies: Palladium catalysis (used for the target compound) is advantageous for regioselectivity in heterocycle synthesis, contrasting with grinding/thermal methods for pyridinyl ethanones . DFT-based studies (e.g., –2) underpin computational validation of reaction mechanisms for similar sulfonylidene derivatives .

Functional Diversity :

  • Pyrrolidine derivatives (e.g., ) are prioritized in drug discovery due to their conformational rigidity, whereas sulfonylidene or thiadiazole derivatives () are explored for antimicrobial activity .

Biological Activity

1-(3-Propylpyrrolidin-3-yl)ethan-1-one is a chemical compound characterized by its unique structure, which includes a pyrrolidine ring and an ethanone functional group. This compound has garnered interest due to its potential biological activities, particularly in pharmacology. Although the specific biological activity of this compound is not extensively documented, insights can be drawn from related pyrrolidine derivatives.

Chemical Structure and Properties

The molecular formula of this compound is C_9H_17N_O, with a molecular weight of approximately 155.25 g/mol. The structure features a propyl group attached to the nitrogen atom of the pyrrolidine ring, influencing its chemical properties and potential biological activities.

Biological Activity Overview

Research suggests that compounds with similar structures to this compound often exhibit significant pharmacological effects, particularly in neuroactivity. Pyrrolidine derivatives are known for their interactions with neurotransmitter systems, which can lead to therapeutic applications in treating neurological disorders.

Potential Pharmacological Effects

Comparative Analysis of Related Compounds

To provide a clearer understanding of the potential biological activities of this compound, a comparison with structurally similar compounds is presented below:

Compound Name Structural Features Biological Activity Unique Aspects
PyrrolidineFive-membered ringNeuroactive propertiesSimpler structure
1-MethylpyrrolidineMethyl group at position oneSimilar neuroactivityLess complex
3-(Aminomethyl)pyrrolidineAminomethyl group at position threeEnhanced reactivityIncreased binding affinity
1-(5-Propylpyrrolidin-3-yl)ethanonePropyl group at position fivePotential antiarrhythmic activityVariation in position affects activity

Case Studies and Research Findings

While specific case studies on this compound are scarce, research on related pyrrolidine derivatives provides insight into its potential effects:

  • Pyrrolidin Derivatives as Antiarrhythmic Agents :
    • A study evaluated various pyrrolidin derivatives for their antiarrhythmic properties, demonstrating that modifications can lead to significant changes in activity profiles. For instance, compounds exhibiting adrenolytic properties showed promising results in reducing arrhythmias in animal models .
  • Neuroactive Compounds :
    • Research indicates that certain pyrrolidine derivatives can modulate neurotransmitter systems effectively. For example, derivatives that interact with dopamine receptors have shown potential in treating conditions like depression and anxiety .

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